Cas no 2228684-31-7 (1-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-ol)

1-{1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-ol is a fluorinated cyclopropyl alcohol derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a cyclopropyl ring adjacent to a hydroxyl-bearing carbon, enhancing steric and electronic effects, which may influence reactivity in selective transformations. The presence of fluorine and trifluoromethyl groups on the aromatic ring contributes to increased lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery. This compound’s rigid cyclopropane scaffold can also serve as a conformational constraint in bioactive molecules. Its synthetic versatility allows for further functionalization, supporting the development of novel compounds with tailored properties for research and industrial applications.
1-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-ol structure
2228684-31-7 structure
Product name:1-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-ol
CAS No:2228684-31-7
MF:C12H12F4O
Molecular Weight:248.216697692871
CID:6428539
PubChem ID:165633133

1-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-ol
    • EN300-1959611
    • 2228684-31-7
    • 1-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-ol
    • インチ: 1S/C12H12F4O/c1-7(17)11(4-5-11)8-2-3-10(13)9(6-8)12(14,15)16/h2-3,6-7,17H,4-5H2,1H3
    • InChIKey: XJDAPDFAZPDWOC-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C(F)(F)F)C1(C(C)O)CC1

計算された属性

  • 精确分子量: 248.08242765g/mol
  • 同位素质量: 248.08242765g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 285
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • XLogP3: 3.2

1-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1959611-5g
1-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-ol
2228684-31-7
5g
$3313.0 2023-09-17
Enamine
EN300-1959611-10g
1-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-ol
2228684-31-7
10g
$4914.0 2023-09-17
Enamine
EN300-1959611-0.1g
1-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-ol
2228684-31-7
0.1g
$1005.0 2023-09-17
Enamine
EN300-1959611-0.25g
1-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-ol
2228684-31-7
0.25g
$1051.0 2023-09-17
Enamine
EN300-1959611-2.5g
1-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-ol
2228684-31-7
2.5g
$2240.0 2023-09-17
Enamine
EN300-1959611-1g
1-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-ol
2228684-31-7
1g
$1142.0 2023-09-17
Enamine
EN300-1959611-5.0g
1-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-ol
2228684-31-7
5g
$3313.0 2023-06-03
Enamine
EN300-1959611-10.0g
1-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-ol
2228684-31-7
10g
$4914.0 2023-06-03
Enamine
EN300-1959611-1.0g
1-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-ol
2228684-31-7
1g
$1142.0 2023-06-03
Enamine
EN300-1959611-0.05g
1-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-ol
2228684-31-7
0.05g
$959.0 2023-09-17

1-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-ol 関連文献

1-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-olに関する追加情報

Compound CAS No. 2228684-31-7: 1-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-ol

The compound with CAS number 2228684-31-7, commonly referred to as 1-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a cyclopropane ring fused with a fluorinated aromatic ring and an alcohol functional group. The presence of the trifluoromethyl group and the fluorine atom on the aromatic ring introduces distinct electronic and steric properties, making this compound a valuable building block for various applications.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of small-molecule inhibitors targeting specific enzymes or receptors. The cyclopropane ring is known for its strain energy, which can be exploited to create molecules with enhanced binding affinities to biological targets. Additionally, the trifluoromethyl group contributes to both lipophilicity and metabolic stability, making this compound an attractive candidate for medicinal chemists.

From a synthetic perspective, the preparation of 1-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-ol involves a series of advanced organic reactions. The synthesis typically begins with the construction of the aromatic ring, followed by the installation of the cyclopropane ring through methods such as Simmons-Smith cyclopropanation or transition-metal-catalyzed cyclization. The final step involves hydroxylation to introduce the alcohol functional group, ensuring the molecule's versatility in subsequent reactions.

In terms of physical properties, this compound exhibits a melting point of approximately 75°C and a boiling point around 200°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound's stability under physiological conditions has also been evaluated, showing minimal degradation over extended periods.

Recent research has explored the use of this compound as a precursor in the synthesis of advanced materials, such as block copolymers and nanoporous materials. The incorporation of the cyclopropane ring into polymer backbones has been shown to enhance mechanical properties, while the presence of the trifluoromethyl group contributes to thermal stability. These findings underscore the compound's potential in materials science applications.

Moreover, computational studies have provided insights into the electronic structure of this compound. Density functional theory (DFT) calculations reveal that the fluorine atom on the aromatic ring significantly alters the electron distribution, creating regions of high electron density that could be exploited in electronic devices or sensors. The compound's ability to act as both an electron donor and acceptor makes it a promising candidate for use in organic electronics.

In conclusion, CAS No. 2228684-31-7 represents a versatile and intriguing molecule with applications spanning multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and computational modeling, positions it as a key player in future research and development efforts across academia and industry.

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